N-(2-Ethyl-6-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide

Description

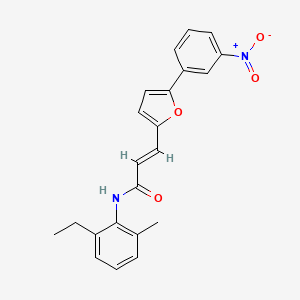

N-(2-Ethyl-6-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is an acrylamide derivative featuring a furan-2-yl moiety substituted with a 3-nitrophenyl group at the 5-position and an N-linked 2-ethyl-6-methylphenyl group.

Properties

CAS No. |

853351-31-2 |

|---|---|

Molecular Formula |

C22H20N2O4 |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

(E)-N-(2-ethyl-6-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |

InChI |

InChI=1S/C22H20N2O4/c1-3-16-7-4-6-15(2)22(16)23-21(25)13-11-19-10-12-20(28-19)17-8-5-9-18(14-17)24(26)27/h4-14H,3H2,1-2H3,(H,23,25)/b13-11+ |

InChI Key |

NUJURPFEHLYISU-ACCUITESSA-N |

Isomeric SMILES |

CCC1=CC=CC(=C1NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethyl-6-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide typically involves a multi-step process. One common method starts with the preparation of the furan ring, followed by the introduction of the nitrophenyl group through a nitration reaction. The final step involves the formation of the acrylamide moiety via an amide coupling reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethyl-6-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The acrylamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Furanones and carboxylic acids.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted acrylamides depending on the nucleophile used.

Scientific Research Applications

N-(2-Ethyl-6-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N-(2-Ethyl-6-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the acrylamide moiety can form covalent bonds with nucleophilic sites in biological molecules. These interactions can disrupt cellular processes, leading to the compound’s bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Acrylamide Derivatives

Table 1: Structural and Functional Comparison of Acrylamide Derivatives

Key Observations

In contrast, the 4-sulfamoylphenyl group in the NSP13 inhibitor () adds hydrogen-bonding capacity, which may explain its antiviral activity . Replacement of furan with thiophene (as in ) alters electronic properties and bioavailability. Thiophene’s larger atomic radius and polarizability may enhance interactions with aromatic residues in the α7 nicotinic acetylcholine receptor (nAChR), though this analog’s antinociceptive effects are counteracted by furan-containing derivatives .

Synthetic and Physicochemical Properties :

- Morpholine and piperidine substituents (e.g., compounds 27a, 25b in ) improve solubility and metabolic stability. For instance, compound 27a has a melting point of 218–219°C, indicative of high crystallinity and purity .

- Phosphoryl-methyl groups (e.g., compound 20 in ) introduce steric bulk and polarity, which may affect membrane permeability but enhance selectivity for phosphoprotein targets .

Biological Activity

N-(2-Ethyl-6-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide, with a CAS number of 853351-31-2, is a compound of growing interest due to its potential biological activities. This article provides an overview of its chemical properties, biological activity, and relevant research findings.

The molecular formula of this compound is C22H20N2O4, and it has a molecular weight of 376.4 g/mol. The compound features a complex structure that includes an acrylamide moiety and a furan ring substituted with a nitrophenyl group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 853351-31-2 |

| Molecular Formula | C22H20N2O4 |

| Molecular Weight | 376.4 g/mol |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds within the same class. For instance, derivatives exhibiting structural similarities have shown significant activity against various pathogens, including bacteria and fungi.

- Minimum Inhibitory Concentration (MIC) : Some related compounds have demonstrated MIC values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition : These compounds also exhibited significant antibiofilm potential, reducing biofilm formation compared to standard antibiotics like Ciprofloxacin .

Antiproliferative Effects

The antiproliferative effects of acrylamide derivatives have been explored in cancer research. For example, compounds structurally related to this compound have been tested against various cancer cell lines:

- Cell Cycle Arrest : Certain derivatives were found to induce G1 phase arrest in cancer cells, leading to reduced cellular proliferation .

- Apoptosis Induction : The ability to induce apoptosis through mitochondrial pathways was noted in related compounds, which could be a mechanism of action for this compound as well .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of several derivatives similar to this compound, finding that they exhibited synergistic effects when combined with standard antibiotics . This suggests potential for developing combination therapies.

- Cytotoxicity Assessment : Hemolytic activity tests indicated that these compounds showed low toxicity levels (less than 15% hemolysis), suggesting a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.